(R)-3-((叔丁氧羰基)氨基)-4-(2-氟苯基)丁酸

描述

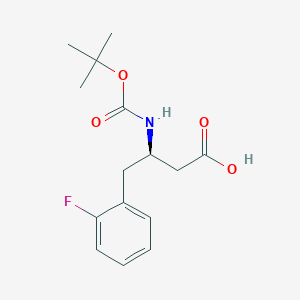

The compound (R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid is a chiral molecule that includes a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated phenyl group. While the provided papers do not directly describe this compound, they offer insights into similar molecules and their synthesis. These insights can be extrapolated to understand the likely characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, involves a modified Pictet-Spengler reaction, which is known for its ability to generate tetrahydroisoquinoline derivatives with high enantiomeric excess and minimal racemization . The process described achieves a 95% yield with less than 7% racemization, and the enantiomeric excess is further improved to 99.4% via recrystallization . This suggests that a similar approach could be applied to synthesize the compound of interest with high enantiomeric purity.

Molecular Structure Analysis

The molecular structure of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid would include a chiral center at the carbon bearing the amino group, which is protected by a Boc group. This is analogous to the structure of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, where the chiral centers are resolved with high selectivity . The presence of the fluorophenyl group would likely influence the molecule's electronic properties and could affect its reactivity.

Chemical Reactions Analysis

Although the provided papers do not detail reactions specific to the compound , the presence of the Boc-protected amino group suggests that it would be amenable to deprotection under acidic conditions. This would free the amino group for further reactions, such as coupling with other molecules or participation in the formation of amide bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid can be inferred from the properties of similar Boc-protected amino acids. These compounds are typically solid at room temperature and have relatively high melting points due to their crystalline nature. The Boc group increases the steric bulk and provides protection for the amino group, which can be removed under acidic conditions. The fluorine atom on the phenyl ring would contribute to the molecule's lipophilicity and could affect its boiling point and solubility in organic solvents.

科学研究应用

分析化学和生化应用

- 茚三酮反应用于氨基酸和蛋白质分析:茚三酮与伯氨基(包括氨基酸和蛋白质)反应生成一种独特的紫色染料,这是各种科学学科中至关重要的分析工具。该反应应用于农业、生化、临床和营养科学,用于检测、分离和分析目标化合物 (弗里德曼,2004).

环境和农业研究

- 除草剂对土壤和矿物质的吸附:对 2,4-D 等除草剂的研究揭示了它们在土壤中的吸附行为,这对于了解环境影响和优化农业实践至关重要。该研究重点关注影响吸附的参数,如土壤组成和 pH 值,并旨在减轻环境污染 (沃纳、加拉特和皮戈特,2012).

制药和生物技术创新

- 氟化化合物在蛋白质设计中的应用:将氟化氨基酸掺入蛋白质中可以增强其对化学和热变性的稳定性,同时保持生物活性。这种策略有望创造具有新特性的蛋白质,突出了氟化化合物在生物技术和制药中的潜在应用 (布尔和马什,2012).

天然产物及其衍生物

- 天然新酸及其衍生物:天然和合成的具有叔丁基的脂肪酸等新脂肪酸表现出多种生物活性。这些化合物有望用于未来的化学制剂,作为抗氧化剂和治疗各种健康状况的药物,这也意味着相关化合物在化妆品、农艺和制药工业中的潜在用途 (登比茨基,2006).

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound could be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can lead to various downstream effects depending on the specific reaction context.

Result of Action

As a potential reagent in suzuki–miyaura coupling, the compound could contribute to the formation of new carbon–carbon bonds , which could have various downstream effects depending on the specific molecules involved.

未来方向

属性

IUPAC Name |

(3R)-4-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMMDCKRQRQFAD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001148061 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid | |

CAS RN |

218608-98-1 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)